2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt
Description
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt (CAS: 1958100-97-4) is a spirocyclic compound featuring a unique bicyclic structure with nitrogen atoms at the 2- and 6-positions. The compound is stabilized as a toluene-4-sulfonic acid (tosylate) salt, which enhances its crystallinity and solubility in polar solvents. It is primarily utilized in laboratory settings as a building block for pharmaceutical and agrochemical research due to its rigid spiro framework, which can influence conformational preferences in drug design .
Key properties include:
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;9-5-1-6(4-8-5)2-7-3-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALRTYMDUQVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NCC12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-97-4 | |
| Record name | 2,6-Diazaspiro[3.4]octan-7-one, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt typically involves the reaction of a diaza-spiro compound with toluene-4-sulfonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Sigma-1 Receptor Antagonism
Recent studies have highlighted the potential of 2,6-Diaza-spiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. Sigma-1 receptors are implicated in various neurological processes and pain modulation. Research indicates that these compounds can enhance the analgesic effects of traditional opioids like morphine without increasing their adverse effects, thus addressing the challenge of opioid tolerance in pain management .
Case Study: Analgesic Effects
A notable study demonstrated that a specific derivative of 2,6-Diaza-spiro[3.4]octan-7-one significantly enhanced morphine's antinociceptive effects while mitigating the development of tolerance. This suggests that sigma-1 receptor antagonism could be a promising strategy for developing new analgesics that are safer and more effective than current options .
Other Potential Therapeutic Uses
Beyond pain management, the unique structural characteristics of this compound may offer avenues for research in other therapeutic areas, including:
- Neuroprotection : Due to its interaction with sigma receptors, it may play a role in neuroprotective strategies against neurodegenerative diseases.
- Antidepressant Effects : Some studies suggest that sigma receptor modulation could influence mood regulation and provide antidepressant effects.
Pharmacological Studies
Pharmacological investigations have revealed that compounds based on the 2,6-Diaza-spiro[3.4]octan-7-one scaffold exhibit various biological activities, including:
- Antinociceptive Properties : Enhancing pain relief when used alongside opioids.
- Cognitive Enhancement : Potential applications in treating cognitive deficits associated with various psychiatric disorders.
Mechanism of Action
The mechanism of action of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing the spiro[3.4]octane core or sulfonic acid salt functionalization.
2,6-Diaza-spiro[3.4]octan-7-one Oxalate (CAS: 1588440-97-4)
- Molecular formula : C₈H₁₂N₂O₅
- Molecular weight : 216.19 g/mol
- Key differences: Counterion: Oxalic acid replaces toluene-4-sulfonic acid, reducing molecular weight and altering solubility. Purity: Data unspecified in commercial sources, though oxalate salts are often preferred for improved bioavailability in preclinical studies .
2,6-Diaza-spiro[3.4]octan-7-one Trifluoroacetic Acid Salt
- Status : Referenced in PubChem (), but detailed specifications (e.g., CAS, purity) are unavailable due to incomplete data.
- Expected properties: Enhanced solubility in organic solvents (e.g., DMSO, acetonitrile) due to the trifluoroacetate ion. Potential instability under basic conditions, limiting its utility in certain synthetic workflows.
Other Sulfonic Acid Salts in Spirocyclic Systems
Examples include sulfathiazole sodium (CAS: 144-74-1) and sulfonic acid cation-exchange resins. While these share sulfonic acid functionalization, their core structures differ significantly:
- Sulfathiazole sodium : A sulfonamide antibiotic without a spirocyclic backbone, highlighting the uniqueness of 2,6-diaza-spiro[3.4]octane derivatives in targeting conformational selectivity .
- Sulfonic acid cation-exchange resins : Polymer-based materials used for ion exchange, unrelated to small-molecule spiro compounds .
Data Tables
Table 1: Physical and Commercial Properties of 2,6-Diaza-spiro[3.4]octane Derivatives
Table 2: Structural Comparison of Sulfonic Acid Salts
Research and Commercial Considerations
- Stability : The tosylate salt’s long-term storage viability contrasts with oxalate salts, which may degrade under humid conditions .
- Supplier Variability : Purity discrepancies (95% vs. 96%) between CymitQuimica and BLDpharm underscore the need for batch-specific validation in critical applications .
Biological Activity
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt, with the CAS number 1958100-97-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 298.36 g/mol. It is characterized as a salt formed from the reaction of 2,6-Diaza-spiro[3.4]octan-7-one with toluene-4-sulfonic acid, which enhances its solubility and stability in various applications.
| Property | Value |
|---|---|
| CAS Number | 1958100-97-4 |
| Molecular Formula | C13H18N2O4S |
| Molecular Weight | 298.36 g/mol |
Pharmacological Profile
Research indicates that compounds similar to 2,6-Diaza-spiro[3.4]octan-7-one exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that spiro compounds possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Modifications in related compounds have shown promise in enhancing anti-inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Studies : A study conducted on related spiro compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell walls.
- Anti-inflammatory Research : In a comparative study involving various spiro compounds, the salt form of 2,6-Diaza-spiro[3.4]octan-7-one showed improved solubility and bioavailability compared to its parent compound. This enhancement correlated with increased anti-inflammatory activity in vitro.
The biological activity of 2,6-Diaza-spiro[3.4]octan-7-one is likely mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have been observed to disrupt microbial cell membranes, leading to cell death.
- Inhibition of Pro-inflammatory Cytokines : Research on related structures indicates potential inhibition of cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt?
- Methodological Answer : The compound is typically synthesized via acid-base reactions between the free base (2,6-diazaspiro[3.4]octan-7-one) and toluene-4-sulfonic acid in polar solvents like ethanol or water. For example, refluxing equimolar quantities of the base and acid in 50% ethanol-water under controlled temperature (50–115°C) yields the salt . Isolation often involves solvent evaporation, followed by recrystallization to enhance purity. Confirm stoichiometry using titration or NMR integration of proton environments .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the spirocyclic core and counterion arrangement, particularly intramolecular hydrogen bonds (e.g., N–H⋯O interactions) .
- NMR spectroscopy (¹H/¹³C) to verify the absence of impurities and assign proton environments (e.g., methyl groups in the toluene sulfonate anion) .
- HPLC with UV detection to assess purity, using a C18 column and mobile phase optimized for polar sulfonic acid salts .
Q. How can researchers assess the hygroscopicity of this salt for formulation studies?
- Methodological Answer : Conduct dynamic vapor sorption (DVS) experiments to measure moisture uptake at varying humidity levels. Compare results with sodium p-toluenesulfonate (a structurally related salt), which shows high water solubility (67 g/100 mL at 20°C), indicating potential hygroscopicity . Store samples in desiccators with anhydrous calcium chloride to mitigate hydrolysis .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data related to intramolecular dihedral angles?
- Methodological Answer : Variations in dihedral angles (e.g., 70.19° vs. 78.27° in related salts) arise from crystal packing forces or solvent interactions . Use computational modeling (DFT or MD simulations) to compare gas-phase and solid-state conformations. Validate with temperature-dependent XRD to assess thermal motion effects .
Q. What strategies optimize reaction yields during salt formation?
- Methodological Answer :
- Solvent selection : Use acetic acid at 115°C under inert atmospheres to enhance protonation efficiency, achieving yields up to 69% .
- Catalysis : Add p-toluenesulfonic acid (0.1–0.2 eq.) as a proton donor to accelerate imine or enamine formation in spirocyclic intermediates .
- Workup : Employ fractional crystallization in ethanol-water mixtures to separate the salt from unreacted starting materials .
Q. How does the toluene-4-sulfonate counterion influence the compound’s physicochemical stability?
- Methodological Answer : The counterion’s strong acidity (pKa ~ -2 for toluene sulfonic acid) stabilizes the protonated spirocyclic base via ionic interactions, reducing degradation under oxidative conditions . However, the sulfonate group’s hydrophilicity may necessitate co-formulation with hydrophobic excipients to improve bioavailability .
Q. What experimental designs address discrepancies in solubility data across studies?
- Methodological Answer : Standardize solubility assays using USP buffers (pH 1.2–7.4) and control temperature (±0.1°C). For example, sodium p-toluenesulfonate’s solubility increases from 67 g/100 mL (20°C) to 260 g/100 mL (80°C), highlighting temperature dependence . Use Karl Fischer titration to account for hydrate formation in solubility calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
